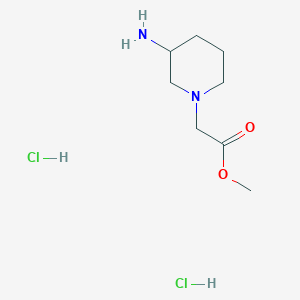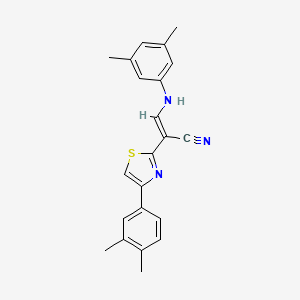
(3-アミノピペリジン-1-イル)酢酸メチルジハイドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
Target of Action
Methyl (3-aminopiperidin-1-yl)acetate dihydrochloride, also known as (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound inhibits DPP-4 activity by binding to the active site of the enzyme, thereby preventing it from cleaving its substrates . This inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting DPP-4, this compound affects the incretin pathway, which is involved in glucose homeostasis . Incretins, such as Glucagon-Like Peptide-1 (GLP-1), are hormones that stimulate insulin secretion. DPP-4 degrades these incretins, so inhibiting DPP-4 leads to increased levels of active incretins, enhancing insulin secretion and thereby reducing blood glucose levels .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells, leading to a decrease in blood glucose levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and absorption in the gastrointestinal tract. Additionally, factors such as diet and the presence of other medications can affect the compound’s bioavailability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves the following steps:
-
Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino olefins. For instance, the reaction of amino olefins with substituents β to the nitrogen on the alkyl chain can produce 3,5-disubstituted piperidines with high diastereomeric excess .
-
Introduction of Amino Group: : The amino group can be introduced through amination reactions. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
-
Esterification: : The acetic acid methyl ester group can be introduced through esterification reactions, where acetic acid reacts with methanol in the presence of an acid catalyst.
-
Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
Uniqueness
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its potential pharmacological properties make it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;;/h7H,2-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGGJRPRUURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)


![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)







![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)

